5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin

Metal-Organic Frameworks Coordination Polymers Thermal Stability

5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin (commonly abbreviated as trans-DPyP or H2DPyP) is a synthetic, free-base porphyrin belonging to the trans-A2B2 substitution class, bearing two 4-pyridyl moieties at the opposing 5- and 15-meso positions and two phenyl groups at the 10- and 20-meso positions. Its bifunctional, linear geometry—with two nitrogen-donor sites oriented 180° apart—makes it a premier building block for constructing extended metal–organic frameworks (MOFs), coordination polymers, and discrete supramolecular metallacycles via metal-mediated self-assembly.

Molecular Formula C42H28N6
Molecular Weight 616.7 g/mol
Cat. No. B12345139
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin
Molecular FormulaC42H28N6
Molecular Weight616.7 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=C3C=CC(=C(C4=NC(=C(C5=CC=C(N5)C(=C6C=CC2=N6)C7=CC=NC=C7)C8=CC=CC=C8)C=C4)C9=CC=NC=C9)N3
InChIInChI=1S/C42H28N6/c1-3-7-27(8-4-1)39-31-11-15-35(45-31)41(29-19-23-43-24-20-29)37-17-13-33(47-37)40(28-9-5-2-6-10-28)34-14-18-38(48-34)42(30-21-25-44-26-22-30)36-16-12-32(39)46-36/h1-26,45,48H
InChIKeyNDWPFDCJQAQASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin – A Key trans-A2B2 Porphyrin Linker for Supramolecular Assemblies and MOFs


5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin (commonly abbreviated as trans-DPyP or H2DPyP) is a synthetic, free-base porphyrin belonging to the trans-A2B2 substitution class, bearing two 4-pyridyl moieties at the opposing 5- and 15-meso positions and two phenyl groups at the 10- and 20-meso positions. Its bifunctional, linear geometry—with two nitrogen-donor sites oriented 180° apart—makes it a premier building block for constructing extended metal–organic frameworks (MOFs), coordination polymers, and discrete supramolecular metallacycles via metal-mediated self-assembly [1][2]. The compound is commercially available with a typical purity of ≥98%, a molecular formula of C42H28N6, and a molecular weight of 616.71 g/mol .

Why You Cannot Simply Substitute 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin with a Generic trans-A2B2 Porphyrin


The spatial orientation and electronic character of the peripheral substituents in trans-A2B2 porphyrins dictate the topology, dimensionality, and functionality of the resulting supramolecular architectures. The 5,15-trans disposition of the 4-pyridyl groups in 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin creates a rigid, linear ditopic linker that is essential for constructing 2D sheets, 3D frameworks, and molecular boxes with well-defined internal cavities [1]. In contrast, the cis-isomer (5,10-di(4-pyridyl)-15,20-diphenylporphyrin) yields discrete 2+2 metallacycles and bent coordination geometries due to its 90° vector orientation [2]. Furthermore, subtle modifications to the 10,20-phenyl substituents—such as alkylation or halogenation—dramatically alter solubility, crystal packing, and the stability of the resulting MOFs, rendering direct substitution without empirical validation a high-risk approach that often leads to insoluble, uncharacterizable materials or completely different framework topologies [3].

5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin: Quantified Performance Differentiation vs. Analogs


Thermal Stability of Zn-DPyP Coordination Polymer: 450 °C vs. Class Benchmarks

The 3D coordination polymer [Zn(trans-DPyP)]∞, assembled solvothermally from 5,15-di(4-pyridyl)-10,20-diphenylporphyrin and Zn(II) nitrate, exhibits a thermal decomposition temperature of 450 °C, as determined by thermogravimetric analysis [1]. This value is among the highest reported for dipyridylporphyrin-based coordination networks and directly enables high-temperature applications such as heterogeneous catalysis and gas storage under harsh conditions. In comparison, a structurally analogous 3D Co-MOF built from 5,15-di(4-pyridyl)-10,20-di(4-methylphenyl)porphyrin (DpyDtolP) maintains crystallinity only up to 250 °C after vacuum drying, demonstrating that the phenyl substituents in the target compound confer a significant 200 °C thermal stability advantage over the 4-tolyl analog [2].

Metal-Organic Frameworks Coordination Polymers Thermal Stability

Selective Formation of J-Aggregates on Clay Surfaces: trans-DPyP vs. cis-DPyP

Upon adsorption onto reduced-charge montmorillonite clay templates, trans-bis(N-methylpyridinium-4-yl)diphenyl porphyrin (the methylated derivative of the target compound) exhibits pronounced Soret band splitting and the formation of head-to-tail J-type aggregates, a behavior not observed for the cis-isomer under identical conditions [1]. Specifically, the Soret band of the cis-isomer undergoes a simple bathochromic shift from 420 nm to ~470 nm, while the trans-isomer shows a split Soret band indicative of strong excitonic coupling within J-aggregates. The inter-cationic charge distance is 1.6 nm for the trans isomer versus 1.1 nm for the cis isomer, a 45% longer charge separation that facilitates ordered, extended supramolecular assemblies on charged surfaces [1].

Hybrid Materials Spectroscopy Aggregation Behavior

Precise Inter-Porphyrin Distance in Molecular Boxes: 11.4 Å vs. Alternative Linkers

When employed as a bridging ligand between two [trans,cis,cis-RuCl2(CO)2(Zn·4‘-cis-DPyP)]2 molecular squares, 5,15-di(4-pyridyl)-10,20-diphenylporphyrin (4‘-trans-DPyP) yields the discrete sandwich assembly [(5Zn)2(μ-4‘-trans-DPyP)2] (9), in which the two bridging porphyrins are coplanar and separated by a precisely defined distance of approximately 11.4 Å, as determined by single-crystal X-ray diffraction [1]. In stark contrast, the use of the simpler 4,4‘-bipyridine linker under the same conditions results in a stairlike polymeric wire structure, [(5Zn)(μ-4,4‘-bipy)]∞, with no discrete molecular box formation [1]. This demonstrates that the rigid, extended trans-A2B2 porphyrin architecture is essential for achieving a predictable, well-defined cavity size suitable for guest encapsulation.

Supramolecular Chemistry Molecular Architecture Self-Assembly

Synthesis Yield: Optimized 53–63% vs. Unoptimized cis-Isomer Routes

A careful optimization of the condensation reaction between 5-(4-pyridyl)dipyrrylmethane and benzaldehyde affords 5,15-diphenyl-10,20-di(4-pyridyl)porphyrin (P1) in yields ranging from 53% to 63%, depending on the specific purification protocol [1]. In comparison, the cis-isomer (5,10-di(4-pyridyl)-15,20-diphenylporphyrin) is typically obtained as a minor component from statistical Adler–Longo mixed-aldehyde condensations, with reported isolated yields generally below 10% after extensive chromatographic separation [2]. This 5- to 6-fold yield advantage makes the trans-A2B2 compound a far more practical and cost-effective starting material for gram-scale synthesis of porphyrin-based building blocks.

Synthetic Methodology Process Chemistry Yield Optimization

Unique Magnetic Ground State in 2D Fe-MOF: Ferromagnetic Ordering with Mixed-Valence Fe Sites

A 2D metal–organic framework of Fe2(Fe-DPyP)3, constructed from 5,15-di(4-pyridyl)-10,20-diphenylporphyrin and iron atoms on Au(111), exhibits a mixed-valence and mixed-spin configuration with an in-plane ferromagnetic ground state. Scanning tunneling spectroscopy reveals that the central Fe atoms within the porphyrin core possess a magnetic spin state of S = 1, while the peripheral Fe atoms bridging the pyridyl groups exhibit S = 3/2 [1]. This dual-spin, mixed-valence architecture is a direct consequence of the specific trans-A2B2 geometry of the porphyrin linker, which allows simultaneous coordination at the pyridyl sites and metallation of the porphyrin core. In contrast, 2D MOFs built from cis-dipyridyl porphyrins typically form discrete oligomeric structures rather than extended 2D Kagome-honeycomb lattices, precluding the long-range magnetic order observed with the trans isomer [2].

Spintronics 2D Materials Magnetic MOFs

Proven Application Scenarios Where 5,15-Di(4-Pyridyl)-10,20-diphenylporphyrin Outperforms Analogs


Construction of High-Temperature-Stable Metal–Organic Frameworks for Heterogeneous Catalysis

The 450 °C thermal stability of Zn-DPyP coordination polymers [1] makes this porphyrin the linker of choice for synthesizing MOFs intended for gas-phase catalytic reactions above 250 °C, where analogs built from 4-tolyl-substituted dipyridylporphyrins (stable only to 250 °C) would undergo framework collapse [2].

Fabrication of Ordered J-Aggregate Hybrid Films for Light-Harvesting and Photonic Devices

The selective formation of J-aggregates with a 1.6 nm inter-charge distance upon adsorption of the trans-DPyP derivative onto clay surfaces [3] enables the fabrication of ordered, light-harvesting hybrid films with efficient exciton migration. The cis-isomer, with its 1.1 nm charge separation and lack of J-aggregation, cannot achieve comparable photonic performance.

Design of Molecular Boxes with Precisely 11.4 Å Internal Cavities for Host–Guest Chemistry

The ability to self-assemble discrete molecular sandwiches with a reproducible 11.4 Å inter-porphyrin spacing using 5,15-di(4-pyridyl)-10,20-diphenylporphyrin [4] allows researchers to engineer nanoscale containers for selective guest encapsulation, molecular recognition, and confined-space catalysis—capabilities not accessible with simpler ditopic linkers like 4,4‘-bipyridine.

Synthesis of 2D Ferromagnetic MOFs for Quantum Materials and Spintronics Research

The on-surface synthesis of Fe2(Fe-DPyP)3 yields a 2D Kagome-honeycomb lattice with a ferromagnetic ground state and mixed-valence Fe sites [5]. This unique magnetic architecture, which arises directly from the trans-A2B2 geometry of the porphyrin linker, positions 5,15-di(4-pyridyl)-10,20-diphenylporphyrin as an essential precursor for developing next-generation 2D quantum magnets and spin-based electronic devices.

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